Bienvenue dans la boutique en ligne BenchChem!

2-(Azetidin-1-yl)-4,5-dihydrooxazole

Enzyme Inhibition Pyrimidine Biosynthesis Antiproliferative Research

2-(Azetidin-1-yl)-4,5-dihydrooxazole is a heterocyclic building block characterized by the fusion of an azetidine ring with a 4,5-dihydrooxazole (2-oxazoline) core. Its molecular formula is C6H10N2O with a molecular weight of 126.16 g/mol.

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 150669-49-1
Cat. No. B582673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-4,5-dihydrooxazole
CAS150669-49-1
SynonymsOxazole, 2-(1-azetidinyl)-4,5-dihydro- (9CI)
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESC1CN(C1)C2=NCCO2
InChIInChI=1S/C6H10N2O/c1-3-8(4-1)6-7-2-5-9-6/h1-5H2
InChIKeyVMKFWCVDJJLHPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-1-yl)-4,5-dihydrooxazole (CAS 150669-49-1): Technical Specifications and Core Chemical Identity


2-(Azetidin-1-yl)-4,5-dihydrooxazole is a heterocyclic building block characterized by the fusion of an azetidine ring with a 4,5-dihydrooxazole (2-oxazoline) core. Its molecular formula is C6H10N2O with a molecular weight of 126.16 g/mol . Key computed physicochemical properties include a density of 1.345 g/cm³, a boiling point of 177.8°C at 760 mmHg, and a flash point of 61.3°C . The compound is typically supplied with a purity specification of not less than 98% (NLT 98%) and is manufactured under ISO-certified quality systems for pharmaceutical R&D applications .

Why 2-(Azetidin-1-yl)-4,5-dihydrooxazole Cannot Be Directly Substituted with Other Azetidine- or Oxazoline-Containing Analogs


The specific combination of an azetidinyl group directly attached to the C2 position of a 4,5-dihydrooxazole ring defines a unique chemical and biological profile. Azetidines, as four-membered nitrogen heterocycles, confer distinct conformational rigidity, ring strain, and electronic properties compared to larger pyrrolidinyl or piperidinyl analogs, which critically influence molecular recognition and binding pocket compatibility . In the context of H3 receptor antagonist development, the azetidinyl ring is explicitly claimed as a required structural feature over alternative nitrogen heterocycles, as evidenced by Eli Lilly patent filings where the azetidinyl moiety is mandatory for desired pharmacological activity [1]. Furthermore, the 4,5-dihydrooxazole core is susceptible to ring-opening and oxidation, rendering its stability and reactivity profile dependent on the specific C2 substituent. Therefore, generic substitution with similar azetidine-oxazole hybrids is not scientifically justified without direct comparative data, as even subtle structural changes can drastically alter target engagement, potency, and metabolic stability.

Quantitative Differentiation Evidence for 2-(Azetidin-1-yl)-4,5-dihydrooxazole: Head-to-Head Comparisons and Class-Level Inferences


Comparative Enzyme Inhibition: Dihydroorotase (DHOase) Activity

In a direct enzymatic assay, 2-(Azetidin-1-yl)-4,5-dihydrooxazole demonstrated measurable inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells. The IC50 value was determined to be 180,000 nM (180 μM) at pH 7.37, when evaluated at a concentration of 10 μM [1]. This activity can be contextualized against known dihydroorotase inhibitors; for instance, a potent dihydroorotate dehydrogenase (DHODH) inhibitor BRD7539 exhibits an IC50 of 33 nM against the Plasmodium falciparum enzyme, while showing >50 μM selectivity over the human isoform . While the absolute potency of 2-(Azetidin-1-yl)-4,5-dihydrooxazole is lower, the quantifiable activity establishes a baseline for this scaffold in pyrimidine biosynthesis inhibition, and importantly, provides a reference point for future structure-activity relationship (SAR) studies aimed at improving potency.

Enzyme Inhibition Pyrimidine Biosynthesis Antiproliferative Research

Synthetic Utility as a Direct Precursor to Oxazoles via Oxidation

The 4,5-dihydrooxazole ring is a well-established precursor for the synthesis of fully unsaturated oxazole rings, a motif prevalent in numerous bioactive molecules. Oxidation of 2-substituted 4,5-dihydrooxazoles, including this specific azetidinyl derivative, provides a direct route to the corresponding 2-(azetidin-1-yl)oxazole. While traditional oxidation methods using nickel peroxide or manganese dioxide have historically suffered from low or variable yields [1], the availability of a high-purity 4,5-dihydrooxazole precursor (NLT 98%) is critical for developing and optimizing modern, higher-yielding synthetic methodologies, such as continuous flow processes. This contrasts with the direct procurement of the fully oxidized oxazole analog, which may not be commercially available or may require more complex, multi-step syntheses.

Heterocyclic Chemistry Oxazole Synthesis Building Block

Receptor Engagement Potential: Histamine H3 Antagonist Pharmacophore

Eli Lilly's patent family (e.g., BRPI0513777A) explicitly defines a pharmacophore wherein an azetidinyl ring is a required structural element for histamine H3 receptor antagonist or inverse agonist activity [1]. The patent claims compounds of Formula I, wherein the nitrogen-containing ring attached to the core structure is specifically an azetidinyl ring, optionally substituted, and distinct from pyrrolidinyl or piperidinyl rings which are also claimed but as separate, less-preferred embodiments [2]. This structural selectivity underscores that the unique ring strain and conformational constraints of the azetidine moiety are critical for optimal interaction with the H3 receptor binding pocket. Therefore, 2-(Azetidin-1-yl)-4,5-dihydrooxazole serves as a key building block for the synthesis of patent-defined H3 antagonist libraries, offering a defined point of differentiation from analogs bearing larger N-heterocycles.

Histamine H3 Receptor GPCR Neurological Disorders

Optimal Scientific and Industrial Use Cases for 2-(Azetidin-1-yl)-4,5-dihydrooxazole Procurement


Medicinal Chemistry: Lead Generation for Histamine H3 Receptor Modulators

Procure this compound as a core building block to synthesize and screen libraries of 2-azetidinyl oxazole derivatives for novel histamine H3 receptor antagonists or inverse agonists. This application is directly supported by the Eli Lilly patent family (e.g., BRPI0513777A) which identifies the azetidinyl ring as a key pharmacophoric element [1]. Use of this specific precursor ensures alignment with patented chemical space, potentially de-risking early-stage drug discovery efforts in areas like obesity, cognitive impairment, and narcolepsy.

Synthetic Methodology Development: Optimizing Oxazole Formation from 4,5-Dihydrooxazole Precursors

Utilize the high-purity (NLT 98%) compound as a model substrate to develop and optimize oxidation protocols for converting 4,5-dihydrooxazoles to oxazoles. The well-documented, yet historically variable, yields of this transformation using reagents like nickel peroxide or manganese dioxide present an opportunity for methodological improvement [2]. Researchers can leverage this commercially available, well-characterized material to explore newer catalytic or continuous flow oxidation strategies, aiming to establish robust, high-yielding procedures applicable to a broader range of substrates.

Biochemical Tool: Establishing Baseline SAR for Pyrimidine Biosynthesis Inhibition

Employ this compound as a reference inhibitor in assays targeting dihydroorotase (DHOase) or other enzymes in the pyrimidine biosynthesis pathway. The quantifiable IC50 value of 180 μM provides a benchmark for structure-activity relationship (SAR) studies [3]. New derivatives can be directly compared against this baseline to assess improvements in potency. This is particularly relevant for research into antiproliferative agents, as pyrimidine metabolism is a validated target for cancer and parasitic diseases.

Pharmaceutical Intermediates: GMP Synthesis and Supply Chain Management

Leverage the compound's availability from ISO-certified manufacturers as a reliable intermediate for the synthesis of more complex Active Pharmaceutical Ingredients (APIs) or advanced intermediates . Its well-defined purity specification (NLT 98%) and computed physicochemical properties (density, boiling point) facilitate quality control, process development, and regulatory documentation, making it suitable for scaling from discovery to pre-clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Azetidin-1-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.